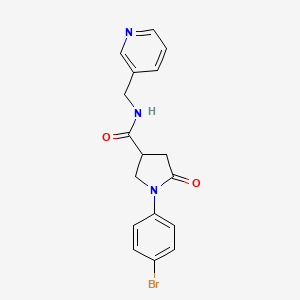

1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Description

1-(4-Bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a pyrrolidine-based compound characterized by three key structural motifs:

- A 4-bromophenyl group attached to the pyrrolidine ring at position 1.

- A 5-oxo (keto) group on the pyrrolidine ring.

- A carboxamide substituent at position 3, linked to a pyridin-3-ylmethyl group.

The pyridin-3-ylmethyl group may facilitate hydrogen bonding or π-π stacking interactions in biological systems, which could influence binding affinity to targets such as kinases or receptors.

Properties

IUPAC Name |

1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c18-14-3-5-15(6-4-14)21-11-13(8-16(21)22)17(23)20-10-12-2-1-7-19-9-12/h1-7,9,13H,8,10-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDYGOGBLPRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

Attachment of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the pyridine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.

Biological Studies: It may serve as a probe or ligand in studies involving biological targets such as enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyridinylmethyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Compound 1 : N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

- R1 : 4-Fluorophenyl (electron-withdrawing, smaller halogen).

- R2 : 4-Chlorophenyl amide.

- Key Differences : Replaces bromine with fluorine and chlorine. The reduced steric bulk may lower lipophilicity compared to bromine. The absence of a pyridine moiety limits π-π interactions.

Compound 2 : 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

- R1 : 4-Methoxyphenyl (electron-donating, enhances solubility).

- R2 : 4-Methyl-2-pyridinyl amide.

- Key Differences : Methoxy group increases hydrophilicity but may reduce metabolic stability. The pyridin-2-yl group (vs. pyridin-3-ylmethyl) alters spatial orientation for target binding.

Compound 3 : 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

- R2 : 4-Methoxybenzyl amide.

- Key Differences : Extended ether linker introduces conformational flexibility. The 4-methoxybenzyl group may improve solubility but increase molecular weight.

Compound 4 : 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

- R1 : 4-Fluorophenyl.

- R2 : 4-Methyl-2-pyridinyl amide.

- Key Differences : Fluorine’s electronegativity enhances electronic effects but reduces steric hindrance compared to bromine. The pyridin-2-yl group may limit binding compared to pyridin-3-ylmethyl.

Compound 5 : 1-(4-Chlorophenyl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

- R1 : 4-Chlorophenyl.

- R2 : 3-Methylphenyl amide.

- Key Differences: Chlorine offers moderate lipophilicity.

Data Table: Structural and Physicochemical Properties

Key Observations

Pyridine Position : Pyridin-3-ylmethyl (target) vs. pyridin-2-yl (Compounds 2, 5) alters interaction geometry. The 3-position may better accommodate binding pockets in enzymes like kinases .

Solubility vs. Stability : Methoxy groups (Compounds 2, 3) improve aqueous solubility but may reduce stability due to oxidative metabolism .

Structural Complexity : Compound 3’s ethoxy linker introduces flexibility but increases synthetic complexity and molecular weight, which could limit bioavailability .

Biological Activity

1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a bromophenyl group and a pyridinylmethyl moiety. This unique structure is believed to contribute to its biological activity, particularly its antimicrobial properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrolidine derivatives, including those similar to 1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide.

- In vitro Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with protein synthesis, although specific pathways for 1-(4-bromophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide remain to be elucidated.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Studies suggest that derivatives containing similar structural motifs can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Case Studies and Research Findings

- Antibacterial Efficacy : A study focused on pyrrolidine derivatives found that those with halogen substitutions, such as bromine, exhibited enhanced antibacterial properties compared to their non-halogenated counterparts . The study utilized various bacterial strains, including E. coli and S. aureus, demonstrating the compound's broad-spectrum activity.

- Anticancer Potential : In another investigation, the compound's ability to inhibit tumor cell proliferation was assessed using several cancer cell lines. The results indicated that the compound could significantly reduce cell viability, suggesting a potential role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.